trans-4,5-epoxy-2(E)-Decenal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

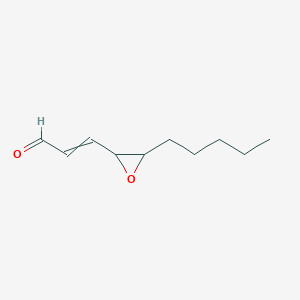

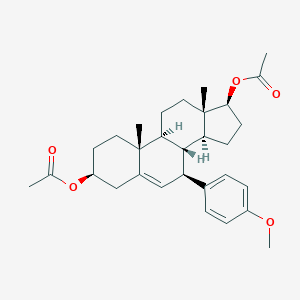

“trans-4,5-epoxy-2(E)-Decenal” is a chemical compound with the molecular formula C9H14O2 . It is also known by other names such as (E)-4,5-epoxy-(E)-2-nonenal and tr-4,5-Epoxy-(E)-2-nonenal .

Synthesis Analysis

The synthesis of compounds like “this compound” often involves selective cyclizations of 4,5-epoxy alcohols to tetrahydropyrans . These cyclizations are commonly formed via endo-selective epoxide-opening cascades .Molecular Structure Analysis

The molecular structure of “this compound” includes an arrangement of atoms and the chemical bonds that hold the atoms together . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

In nature, 6-membered oxygen heterocycles like “this compound” are often assembled via intramolecular reactions involving either oxy-Michael additions or ring opening of epoxy-alcohols .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 154.2063 . More detailed physical and chemical properties may be available in specialized chemical databases .Scientific Research Applications

DNA Interaction and Mutagenesis

- trans-4,5-Epoxy-2(E)-Decenal reacts with DNA components, forming mutagenic lesions. It interacts with 2'-deoxyadenosine and 2'-deoxyguanosine, leading to the formation of 1,N(6)-etheno-2'-deoxyadenosine and 1,N(2)-etheno-2'-deoxyguanosine, without needing additional oxidation steps. These findings connect a primary product of lipid peroxidation to DNA damage in human tissues (Lee, Oe, & Blair, 2002).

Odor Perception and Behavioral Responses

- trans-4,5-Epoxy-(E)-2-decenal is a significant odorant in mammalian blood, affecting both human and animal behavior. In humans, it has a detectable threshold as low as 0.019 ppb for one enantiomer. In animal studies, it induced significant behavioral responses in large carnivores, comparable to the odor of real blood, suggesting its role as a key component in mammalian blood odor (Mori, Osada, & Amaike, 2015); (Nilsson et al., 2014).

Formation and Stability Analysis

- The compound has been synthesized and analyzed for its stability, providing a method for its quantification in various studies. This is crucial for further research on its effects and applications (Lin, Fay, Welti, & Blank, 1999).

Presence in Food and Beverages

- This compound has been identified as a potent odorant in several food items like black tea, soy milk, and yuzu (Citrus junos Sieb. ex Tanaka), indicating its significant role in the flavor profile of these products (Kumazawa, Wada, & Masuda, 2006); (Kaneko, Kumazawa, & Nishimura, 2011); (Miyazato, Hashimoto, & Hayashi, 2013).

Mechanism of Action

Properties

CAS No. |

188590-62-7 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

(E)-3-(3-pentyloxiran-2-yl)prop-2-enal |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-6-9-10(12-9)7-5-8-11/h5,7-10H,2-4,6H2,1H3/b7-5+ |

InChI Key |

HIOMEXREAUSUBP-FNORWQNLSA-N |

Isomeric SMILES |

CCCCCC1C(O1)/C=C/C=O |

SMILES |

CCCCCC1C(O1)C=CC=O |

Canonical SMILES |

CCCCCC1C(O1)C=CC=O |

density |

0.943-0.949 |

| 134454-31-2 | |

physical_description |

Solid Clear liquid; Floral, fruity aroma |

Pictograms |

Irritant |

solubility |

Soluble in water Soluble (in ethanol) |

Synonyms |

4,5-epoxy-2-decenal |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{6-[(2-thienylcarbonyl)amino]-2-pyridinyl}-2-thiophenecarboxamide](/img/structure/B221645.png)

![3-METHYL-N-[3-(3-METHYLBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B221653.png)

![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)

![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)

![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)

![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)